A Technical Guide to Cefazolin-13C2,15N for Researchers in Drug Development
A Technical Guide to Cefazolin-13C2,15N for Researchers in Drug Development
An in-depth overview of Cefazolin-13C2,15N, its application as an internal standard in mass spectrometry-based research, and detailed protocols for its use.
Introduction to Cefazolin-13C2,15N
Cefazolin-13C2,15N is a stable isotope-labeled form of Cefazolin, a first-generation cephalosporin antibiotic.[1][2] In this isotopologue, two carbon atoms and one nitrogen atom in the Cefazolin molecule are replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively. This labeling results in a molecule that is chemically identical to Cefazolin but has a higher molecular weight.[3][4] This key difference allows it to be distinguished from the unlabeled (or "light") Cefazolin in a mass spectrometer.
The primary and critical application of Cefazolin-13C2,15N in research and drug development is as an internal standard (IS) for the accurate quantification of Cefazolin in complex biological matrices such as plasma, adipose tissue, synovium, and bone marrow.[5][6][7] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variability during sample preparation and analysis, leading to highly accurate and precise results.[1][8]
Physicochemical Properties and Data
Quantitative data for Cefazolin-13C2,15N is crucial for its effective use as an internal standard. The following tables summarize key physicochemical properties and data from relevant studies.
| Property | Value | Reference |
| Molecular Formula | C₁₂¹³C₂H₁₄N₇¹⁵NO₄S₃ | [9][10] |
| Molecular Weight | 479.47 g/mol | [2] |
| Purity | >95% (HPLC) | [2][4] |
| Appearance | Solid | [5] |
| Storage Temperature | -20°C | [2] |
| Analytical Method Performance | Value | Reference |
| Calibration Range (Adipose Tissue Homogenate) | 0.05 - 50 µg/mL | [4] |
| Calibration Range (Adipose Tissue) | 0.15 - 150 µg/g | [4] |
| Extraction Recovery | 94% - 113% | [6][11] |
| Matrix Effect | 98% - 120% (little to no effect) | [6][11] |
| Precision (CV) | <4.5% | [4] |
| Accuracy | 93.1% - 100.4% | [4] |
Mechanism of Action of Cefazolin: A Visualized Pathway
Cefazolin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][12] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[7][12] This inhibition disrupts the structural integrity of the cell wall, leading to cell lysis and bacterial death.[3]
Experimental Protocols: Quantification of Cefazolin using Cefazolin-13C2,15N
The following is a generalized protocol for the quantification of Cefazolin in biological samples using Cefazolin-13C2,15N as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Cefazolin standard
-
Cefazolin-13C2,15N (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate
-
Biological matrix (e.g., plasma, tissue homogenate)
Sample Preparation
-
Spiking with Internal Standard: To a known volume or weight of the biological sample, add a precise amount of Cefazolin-13C2,15N solution at a fixed concentration.[1]
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile (typically 3-4 volumes), to the sample to precipitate proteins.[13]
-
Vortex and Centrifuge: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte and the internal standard.[13]
-
Dilution (if necessary): Dilute the supernatant with a suitable solvent (e.g., a mixture of mobile phases) to bring the analyte concentration within the calibration curve range.[14]
LC-MS/MS Analysis
-
Chromatographic Column: A reversed-phase column, such as a Synergi Fusion-RP, is commonly used.[4][13]
-
Mobile Phase:
-
Gradient Elution: A gradient elution program is typically employed to separate Cefazolin from other matrix components.
-
Mass Spectrometer: A tandem mass spectrometer operated in positive ion mode is used for detection.[4][13]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Cefazolin and Cefazolin-13C2,15N to ensure selectivity and sensitivity.
Data Analysis
-
Peak Integration: Integrate the peak areas of both the Cefazolin and Cefazolin-13C2,15N MRM transitions.
-
Ratio Calculation: Calculate the ratio of the peak area of Cefazolin to the peak area of Cefazolin-13C2,15N.
-
Quantification: Determine the concentration of Cefazolin in the sample by comparing the calculated ratio to a calibration curve prepared with known concentrations of Cefazolin and the fixed concentration of the internal standard.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a quantitative bioanalytical study using Cefazolin-13C2,15N as an internal standard.
Conclusion
Cefazolin-13C2,15N is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of Cefazolin. Its use as an internal standard in mass spectrometry-based assays ensures the high accuracy and precision required for pharmacokinetic studies, therapeutic drug monitoring, and other applications in pharmaceutical research. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of Cefazolin-13C2,15N in the laboratory.
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. Cefazolin-13C2,15N Sodium Salt | LGC Standards [lgcstandards.com]
- 3. What is the mechanism of Cefazolin Sodium? [synapse.patsnap.com]
- 4. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. riddlestwist.com [riddlestwist.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Cefazolin - Wikipedia [en.wikipedia.org]
- 13. A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
